D-Alanine methylamide HCl

Description

D-Alanine methyl ester hydrochloride (CAS 14316-06-4), also referred to as H-D-Ala-OMe·HCl, is a chiral amino acid derivative widely used in peptide synthesis and biochemical research. Its molecular formula is C₄H₉NO₂·HCl, with a molecular weight of 139.6 . Structurally, it consists of the D-enantiomer of alanine esterified with a methyl group at the carboxyl terminus and stabilized as a hydrochloride salt. This compound is valued for its role in constructing stereospecific peptides and studying enzymatic interactions due to its resistance to proteolytic cleavage compared to L-forms .

Properties

IUPAC Name |

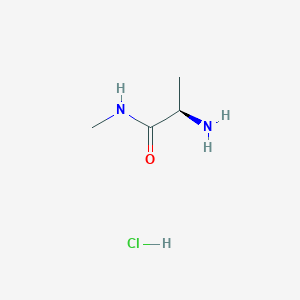

(2R)-2-amino-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-3(5)4(7)6-2;/h3H,5H2,1-2H3,(H,6,7);1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWFDFLWTAIHRE-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61302-99-6 | |

| Record name | (2R)-2-amino-N-methylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanine methylamide HCl typically involves the reaction of (2R)-2-amino-N-methylpropanamide with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the desired product. The reaction is usually performed in an aqueous or organic solvent, and the temperature and pH are carefully monitored to optimize the reaction conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

D-Alanine methylamide HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into primary or secondary amines.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amides, amines, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

Biological Research Applications

D-Alanine methylamide hydrochloride plays a significant role in the study of bacterial cell walls, particularly in Gram-positive bacteria. Research has shown that D-alanine is crucial for the incorporation into wall teichoic acids (WTAs) and lipoteichoic acids (LTAs), which are essential for maintaining cell wall integrity and function.

- Mechanism of Action : Studies indicate that D-alanine modification is necessary for the regulation of autolytic activity in bacteria like Staphylococcus aureus. The incorporation of D-alanine into LTAs is facilitated by a series of proteins encoded by the dlt operon, which includes DltA, DltC, and DltD. These proteins play distinct roles in the transfer and incorporation of D-alanine into cell wall polymers, impacting bacterial susceptibility to antimicrobial agents .

- Impact on Antimicrobial Resistance : The presence of D-alanine esters on WTAs enhances the positive charge of the polymers, which can influence interactions with cationic antimicrobial peptides. This modification is critical for bacterial survival under stress conditions and contributes to antibiotic resistance mechanisms .

Pharmacological Applications

D-Alanine methylamide hydrochloride has been investigated for its pharmacological properties, particularly its effects on metabolic pathways.

- Kinetic Studies : A study examining the kinetics of D-alanine upon oral intake demonstrated that it could potentially alleviate viral infections and aid in maintaining circadian rhythms. The compound showed rapid absorption with a peak plasma concentration reached within an hour post-administration . This rapid kinetics suggests potential applications in enhancing immune responses during infections.

- Therapeutic Potential : Given its role in modulating metabolic processes, D-alanine methylamide hydrochloride may have therapeutic implications for conditions related to metabolic dysregulation or stress responses in cells. For instance, it has been shown to interact with the Rcs stress response system in bacteria, indicating a potential avenue for developing novel antibacterial agents .

Case Studies and Experimental Findings

Several studies have highlighted specific applications and findings related to D-alanine methylamide hydrochloride:

Mechanism of Action

The mechanism of action of D-Alanine methylamide HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: L-Alanine Methyl Ester Hydrochloride

The L-enantiomer (CAS 3913-67-5) shares identical physical properties (e.g., molecular weight, solubility) but differs in optical activity and biological activity. While D-Ala-OMe·HCl is used to evade protease degradation in peptide design, the L-form is more common in natural peptide sequences .

| Property | D-Ala-OMe·HCl | L-Ala-OMe·HCl |

|---|---|---|

| Molecular Formula | C₄H₉NO₂·HCl | C₄H₉NO₂·HCl |

| CAS Number | 14316-06-4 | 3913-67-5 |

| Biological Activity | Protease-resistant | Protease-sensitive |

| Application | Synthetic peptides | Natural peptides |

Protected Derivatives

- 3-(Cbz-Amino)-D-Alanine Methyl Ester HCl (CAS 934587-44-7): Incorporates a carbobenzyloxy (Cbz) protecting group on the amino terminus, enabling selective deprotection during solid-phase peptide synthesis. This modification enhances stability during multi-step reactions .

- H-D-Ala-D-Ala-OMe·HCl (CAS 105328-90-3) : A dipeptide derivative used to study bacterial cell wall biosynthesis (e.g., vancomycin resistance mechanisms). Its dimeric structure mimics natural substrates of enzymes like D-Ala-D-Ala ligase .

Functionalized Analogues

Commercial Availability and Pricing

The compound is available from suppliers like CymitQuimica and peptide synthesis specialists, with prices varying by quantity (e.g., ~$50 for 25g) . Complex derivatives (e.g., Cbz-protected or pyridyl variants) are costlier due to specialized synthesis requirements .

Tables

Table 1: Structural and Functional Comparison of D-Alanine Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Feature |

|---|---|---|---|

| D-Ala-OMe·HCl | C₄H₉NO₂·HCl | 139.6 | Base compound for synthesis |

| 3-(Cbz-Amino)-D-Ala-OMe·HCl | C₁₂H₁₇ClN₂O₄ | 288.73 | Amino-protected derivative |

| H-D-Ala-D-Ala-OMe·HCl | C₇H₁₄N₂O₃·ClH | 210.66 | Dipeptide mimic |

| 3-(3-Pyridyl)-D-Ala-OMe·2HCl | C₉H₁₃N₂O₂·2HCl | 282.35 | Aromatic functionalization |

Table 2: Suppliers and Pricing (Representative Examples)

| Compound | Supplier | Price (25g) |

|---|---|---|

| D-Ala-OMe·HCl | CymitQuimica | $50 |

| H-D-Ala-D-Ala-OMe·HCl | Hepeng Bio | $220 |

| 3-(3-Pyridyl)-D-Ala-OMe·2HCl | Ark Pharm | $350 |

Biological Activity

D-Alanine methylamide hydrochloride (D-Ala-Me) is a derivative of the amino acid alanine, which has garnered attention for its biological activities and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and implications in various fields, including microbiology, pharmacology, and nutrition.

- Molecular Formula : CHClNO

- Molecular Weight : 139.581 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Melting Point : 300 °C

- Boiling Point : 190.1 ± 23.0 °C at 760 mmHg

- Flash Point : 68.8 ± 22.6 °C

D-Alanine plays a critical role in bacterial cell wall synthesis and has been shown to influence the incorporation of D-alanine into peptidoglycan layers, which is essential for maintaining cell integrity. The presence of D-alanine in the cell wall enhances resistance to antimicrobial peptides, contributing to bacterial survival under stress conditions .

In addition to its structural role in bacteria, D-alanine and its derivatives exhibit neuromodulatory effects in mammals, acting as hormones that influence various physiological processes . Research indicates that D-alanine can modulate neurotransmission and may have implications for conditions such as anxiety and depression.

Ergogenic Effects

D-Alanine methylamide is recognized for its potential as an ergogenic aid. Studies suggest that it can enhance physical performance by influencing anabolic hormone secretion and improving mental performance during stress-related tasks . This has led to its use in dietary supplements aimed at athletes and individuals engaged in high-intensity training.

Case Study 1: D-Alanine Production in Gut Microbiota

A study profiling D-alanine production by microbial isolates from the rat gut demonstrated significant variability among strains regarding their ability to produce D-alanine. The research utilized mass spectrometry to quantify D-alanine levels, revealing that certain strains could produce substantial amounts of this amino acid, suggesting a role in host metabolism and health .

Case Study 2: D-Alanine's Role in Antimicrobial Resistance

Research on Staphylococcus aureus indicated that strains deficient in D-alanine incorporation were more susceptible to cationic antimicrobial peptides. This highlights the importance of D-alanine in bacterial resistance mechanisms and suggests potential targets for new antimicrobial therapies .

Research Findings

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing D-alanine methylamide HCl, and how can purity be validated?

- Methodological Answer : The synthesis of this compound typically involves coupling D-alanine with methylamine in the presence of HCl. A common protocol includes activating the carboxylic acid group of D-alanine using coupling agents like carbodiimides (e.g., DCC or EDC). The reaction is monitored via thin-layer chromatography (TLC) or HPLC. Post-synthesis, purification is achieved through recrystallization in solvents like methanol or ethanol. Purity validation employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., methylamide NH protons at ~7.5 ppm in DMSO-d6) and mass spectrometry (MS) for molecular weight verification. Quantitative analysis of HCl content can be performed using potentiometric titration .

Q. Which spectroscopic techniques are most effective for characterizing the conformation of this compound in solution and solid states?

- Methodological Answer :

- Solution-state : Circular dichroism (CD) spectroscopy is critical for assessing chiral environments, particularly to distinguish D- vs. L-isomers. Infrared (IR) spectroscopy identifies hydrogen-bonding patterns (e.g., NH stretching at ~3300 cm⁻¹ for methylamide groups). ¹H-NMR in solvents like chloroform or DMSO-d6 reveals intramolecular hydrogen bonds, such as those stabilizing β-turn conformations .

- Solid-state : X-ray diffraction (XRD) provides atomic-resolution crystal structures. For dynamic analysis, solid-state NMR (SSNMR) using ¹³C or ¹⁵N probes can resolve rigid vs. flexible regions, while ³⁵Cl SSNMR characterizes HCl coordination in the crystal lattice .

Q. How can researchers ensure reproducibility in preparing calibration standards for this compound in analytical workflows?

- Methodological Answer : Calibration standards should be prepared gravimetrically using high-purity (>99%) reference materials. Stock solutions (e.g., 10 mg/mL in methanol) must be stored at -20°C to prevent degradation. For quantitative analysis (e.g., HPLC or LC-MS), triplicate serial dilutions (0.1–10 µg/mL) should be validated against certified reference materials (CRMs). Internal standards (e.g., deuterated analogs like D₃-methylamide) improve accuracy in mass spectrometry by correcting for ion suppression .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in enzymatic activity data involving this compound as a substrate or inhibitor?

- Methodological Answer : Contradictions in enzymatic assays (e.g., variable inhibition of D-alanine racemase) often arise from differences in assay conditions. Key steps include:

- Standardizing buffer systems : Use consistent ionic strength (e.g., 50 mM Tris-HCl, pH 8.0) and cofactors (e.g., pyridoxal phosphate for racemases).

- Controlling substrate purity : Verify the absence of enantiomeric impurities via chiral HPLC.

- Kinetic analysis : Perform Michaelis-Menten studies to distinguish competitive vs. non-competitive inhibition. For example, in Mycobacterium smegmatis, overexpression of D-alanine racemase (AlrA) confers resistance to D-cycloserine (DCS), which can be quantified via enzyme activity assays and Northern blotting for mRNA levels .

Q. How can computational methods like QNMRX-CSP improve crystal structure predictions for this compound derivatives?

- Methodological Answer : The Quadrupolar NMR Crystallography Guided Crystal Structure Prediction (QNMRX-CSP) protocol integrates ³⁵Cl SSNMR data with density functional theory (DFT) to refine crystal packing models. For D-alanine HCl derivatives, this method resolves ambiguities in hydrogen-bonding networks and HCl positioning. Benchmarking against known structures (e.g., D-alanine HCl) validates force fields, while blind tests with novel analogs (e.g., N,N′-dimethylglycine HCl) assess predictive accuracy. This approach reduces reliance on trial-and-error crystallography .

Q. What are the implications of this compound’s β-turn conformation for peptide mimetic drug design?

- Methodological Answer : The β-turn conformation, stabilized by intramolecular hydrogen bonds between BocCO and NHMe groups, makes this compound a scaffold for rigid peptide analogs. Researchers can:

- Modify side chains : Introduce pharmacophores (e.g., azido groups) via SPPS (solid-phase peptide synthesis) while retaining the β-turn backbone.

- Assess bioactivity : Use circular dichroism (CD) and molecular dynamics (MD) simulations to correlate conformational stability with receptor binding. For example, D-residues reduce helical rigidity in polyalanine peptides, enhancing membrane permeability .

Methodological Notes

- Data Reporting : Follow the Journal of Materials Chemistry A guidelines: Abstracts must state hypotheses, methods, and quantitative results, while introductions contextualize findings within enzymatic resistance or crystallography literature .

- Ethical Compliance : Adhere to DEA regulations (e.g., DEA 9250 CII) for handling controlled precursors like methylamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.